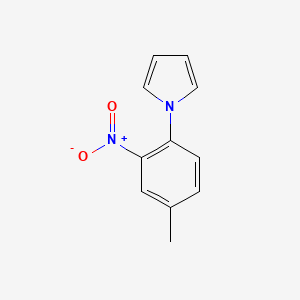

1-(4-methyl-2-nitrophenyl)-1H-pyrrole

Description

BenchChem offers high-quality 1-(4-methyl-2-nitrophenyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methyl-2-nitrophenyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-2-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPKHCCZVFEALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384412 | |

| Record name | 1-(4-methyl-2-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59194-20-6 | |

| Record name | 1-(4-methyl-2-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols: Investigating the Biological Activity of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the initial biological characterization of the novel heterocyclic compound, 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. Drawing upon the extensive documented bioactivities of related pyrrole and nitrophenyl derivatives, this document outlines a strategic, multi-tiered approach to elucidate its potential as a therapeutic agent. We will explore protocols for assessing its antimicrobial, anticancer, and anti-inflammatory properties, underpinned by a rationale grounded in established research.

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The incorporation of a nitrophenyl group can further enhance or modulate these activities, making 1-(4-methyl-2-nitrophenyl)-1H-pyrrole a compound of significant interest for drug discovery programs.

Compound Profile: 1-(4-methyl-2-nitrophenyl)-1H-pyrrole

| Property | Value | Source |

| CAS Number | 59194-20-6 | [3] |

| Molecular Formula | C11H10N2O2 | [3] |

| Molecular Weight | 202.21 g/mol | [3] |

| Chemical Structure | (Structure inferred from name) |

Section 1: Preliminary Screening for Biological Activity

Given the known biological activities of pyrrole derivatives, a primary screening approach should encompass antimicrobial, anticancer, and anti-inflammatory assays. This initial phase is designed to identify the most promising therapeutic area for this compound.

Antimicrobial Activity Assessment

Pyrrole-containing compounds have demonstrated a broad spectrum of antimicrobial activities.[1][4] The presence of a nitro group, in particular, is a common feature in many antimicrobial agents.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Workflow:

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution: Dissolve 1-(4-methyl-2-nitrophenyl)-1H-pyrrole in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Microorganism Preparation: Culture the selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight. Dilute the cultures to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes in broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity Evaluation

Numerous pyrrole derivatives have been investigated for their potential as anticancer agents.[5][6] The mechanism often involves the induction of apoptosis or cell cycle arrest.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening

Pyrrole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7][8]

Protocol 3: In Vitro COX Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow:

Caption: Workflow for in vitro COX inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the assay buffer, enzyme (COX-1 or COX-2), and substrate (arachidonic acid) solutions.

-

Compound Addition: In a reaction tube or well, add the test compound at various concentrations. Include a known COX inhibitor as a positive control (e.g., indomethacin) and a vehicle control.

-

Enzyme Addition: Add the COX enzyme to the wells and incubate briefly.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a specified time (e.g., 10-20 minutes) at 37°C.

-

PGE2 Measurement: Stop the reaction and measure the amount of PGE2 produced using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Section 2: Delving Deeper - Mechanistic Studies

Should the preliminary screening reveal significant activity in any of the tested areas, the following protocols can be employed to investigate the underlying mechanism of action.

Elucidating the Anticancer Mechanism

If 1-(4-methyl-2-nitrophenyl)-1H-pyrrole demonstrates potent cytotoxicity, further investigation into its effect on the cell cycle and apoptosis is warranted.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines the phase of the cell cycle at which the compound induces arrest.

Step-by-Step Methodology:

-

Cell Treatment: Treat the cancer cells with the IC50 concentration of the compound for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Potential Signaling Pathway Investigation:

Based on the cell cycle analysis, further studies can explore the modulation of key regulatory proteins. For example, an arrest in the G2/M phase might suggest an interaction with tubulin.[9]

Caption: Potential anticancer signaling pathway.

Section 3: Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial biological evaluation of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. The data generated from these assays will be crucial in determining the therapeutic potential of this novel compound and guiding future drug development efforts. Positive results should be followed by more in-depth mechanistic studies, in vivo efficacy models, and toxicological assessments. The structural motifs present in this molecule suggest a high probability of discovering interesting biological activities, making it a worthy candidate for thorough investigation.

References

-

Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial activity of the compound ( 1-4 ) and standard. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Retrieved from [Link]

-

MDPI. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]

-

ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

RSC Publishing. (2022). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

ResearchGate. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

-

PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

PubMed Central. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

-

PubMed Central. (2022). Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). Retrieved from [Link]

-

MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

IJTSRD. (n.d.). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive pyrrole-based compounds with target selectivity | Request PDF. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. Retrieved from [Link]

-

PubMed Central. (2020). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

-

iris.unina.it. (n.d.). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. Retrieved from [Link]

-

RSC Publishing. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

-

Babylon University. (n.d.). Biological activity of new heterocyclic compounds derived from chalcone. Retrieved from [Link]

-

PubMed Central. (n.d.). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]

-

PubMed. (2025). Discovery of anti-inflammatory pyrrole alkaloids from Curvularia lunata CL1. Retrieved from [Link]

-

CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. Retrieved from [Link]

-

PubMed Central. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Retrieved from [Link]

-

PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole as a Potential Anticancer Agent

Introduction: A Novel Strategy in Targeting Tumor Microenvironments

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2] These derivatives have been shown to modulate key cellular pathways by targeting microtubules, protein kinases, and histone deacetylases, leading to apoptosis and cell cycle arrest in cancer cells.[1][2] Concurrently, the unique microenvironment of solid tumors, particularly the presence of hypoxic regions, offers a selective target for novel therapeutic strategies.[3][4] Nitroaromatic compounds have emerged as promising hypoxia-activated prodrugs; they can be selectively reduced by nitroreductase enzymes, which are overexpressed in the low-oxygen conditions of tumors, to generate cytotoxic agents.[4][5] This targeted activation minimizes systemic toxicity while maximizing antitumor efficacy within the tumor core.[5]

This application note details the investigation of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole (CAS No. 59194-20-6) as a potential anticancer agent.[6] We hypothesize that this compound acts as a hypoxia-activated prodrug. The electron-withdrawing nitro group is predicted to be reduced under hypoxic conditions to a reactive hydroxylamine or amine species, which can then induce cellular damage. Furthermore, the pyrrole moiety may contribute to the molecule's ability to interact with and modulate key oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.

This document provides a comprehensive guide for researchers, outlining the synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole and a suite of in vitro protocols to rigorously evaluate its anticancer potential and elucidate its mechanism of action.

Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole

The synthesis of N-substituted pyrroles can be efficiently achieved through the Paal-Knorr synthesis.[7][8][9] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-methyl-2-nitroaniline, under acidic conditions.

Protocol: Paal-Knorr Pyrrole Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1.0 equivalent) in an appropriate solvent such as glacial acetic acid.

-

Addition of Amine: To this solution, add 4-methyl-2-nitroaniline (1.0-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro testing is recommended to systematically evaluate the anticancer properties of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. This begins with assessing its cytotoxic effects on a panel of cancer cell lines and a non-cancerous control cell line to determine potency and selectivity. Subsequent assays will then explore the compound's impact on cell cycle progression, apoptosis, and metastatic potential.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This initial screen will determine the half-maximal inhibitory concentration (IC50) of the compound.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., MCF-10A [normal breast epithelial]) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Hypoxic vs. Normoxic Conditions: For half of the plates, incubate under standard normoxic conditions (21% O2, 5% CO2). For the other half, place in a hypoxic chamber (e.g., 1% O2, 5% CO2) to assess hypoxia-selective activity. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

| Cell Line | Treatment Condition | IC50 (µM) - Example Data |

| MCF-7 | Normoxia | 75.2 |

| MCF-7 | Hypoxia | 12.5 |

| A549 | Normoxia | 88.9 |

| A549 | Hypoxia | 15.8 |

| HCT116 | Normoxia | 65.4 |

| HCT116 | Hypoxia | 10.3 |

| MCF-10A | Normoxia | > 200 |

| MCF-10A | Hypoxia | > 200 |

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment: Seed cells in 6-well plates and treat with 1-(4-methyl-2-nitrophenyl)-1H-pyrrole at concentrations around its IC50 value (determined under hypoxic conditions) for 24-48 hours under hypoxia.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Assessment of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. Annexin V/PI staining can be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells in 6-well plates with the compound under hypoxic conditions as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.

-

Flow Cytometry: Incubate for 15 minutes in the dark at room temperature and analyze immediately by flow cytometry.

-

Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Evaluation of Anti-Metastatic Potential

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing and transwell invasion assays are used to assess the compound's effect on these processes.

-

Create Monolayer: Grow cells to a confluent monolayer in 6-well plates.

-

Create "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

-

Treatment: Wash with PBS to remove detached cells and add fresh medium containing the test compound at non-toxic concentrations.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width of the scratch at different time points to quantify cell migration.

-

Prepare Inserts: Coat the upper surface of transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium containing the test compound.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours under hypoxic conditions.

-

Staining and Quantification: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface with crystal violet.

-

Analysis: Dissolve the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Elucidation of the Mechanism of Action

Based on the structure of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, we propose a dual mechanism of action: hypoxia-activated cytotoxicity and modulation of cancer-related signaling pathways.

Hypoxia-Activated Prodrug Mechanism

The core hypothesis is that the nitro group is reduced under hypoxic conditions to a cytotoxic species, potentially generating reactive nitrogen species like nitric oxide (NO).

The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of NO.[10][11]

-

Cell Culture Supernatant Collection: Culture cells with the compound under both normoxic and hypoxic conditions. Collect the cell culture supernatant at various time points.

-

Griess Reagent Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) according to the manufacturer's protocol.[10]

-

Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve. An increase in nitrite under hypoxic conditions would support the proposed mechanism.

Investigation of Cell Signaling Pathways (Western Blotting)

The PI3K/Akt and MAPK/ERK pathways are central to cell proliferation, survival, and migration, and are often hyperactivated in cancer.[2][12] Western blotting will be used to assess whether the compound modulates the phosphorylation status of key proteins in these pathways.

-

Protein Extraction: Treat cells with the compound under hypoxic conditions for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

Caption: Workflow for evaluating the anticancer potential of the compound.

Caption: Proposed inhibition of PI3K/Akt and MAPK/ERK signaling pathways.

Conclusion

The protocols and framework detailed in this application note provide a robust starting point for the comprehensive evaluation of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole as a novel, hypoxia-activated anticancer agent. By systematically assessing its cytotoxicity, impact on key cancer-related cellular processes, and elucidating its dual mechanism of action, researchers can effectively determine its therapeutic potential. The proposed studies are designed to generate the critical data necessary for further preclinical development and to contribute to the growing field of targeted cancer therapies that exploit the unique physiology of the tumor microenvironment.

References

-

Mateev, E. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

-

Morsby, R. J., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Chemistry, 12. [Link]

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1039. [Link]

-

Wang, J., et al. (2025). Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. Chemical Society Reviews. [Link]

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed. [Link]

-

Osaki, M., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]

-

Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]

-

Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. [Link]

-

Iovu, M., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Molecules, 29(11), 2533. [Link]

-

MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. MBB College. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. alliedacademies.org [alliedacademies.org]

- 9. mbbcollege.in [mbbcollege.in]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. promega.com [promega.com]

- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole

Welcome to the technical support guide for the synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to overcome common challenges and rationally optimize your reaction yields. This guide is structured as a series of frequently asked questions and in-depth optimization strategies, addressing the specific issues researchers encounter during this N-arylation reaction.

Core Synthesis Pathways: An Overview

The formation of the C-N bond between the pyrrole nitrogen and the aryl ring is the crux of this synthesis. Success hinges on choosing the appropriate strategy based on the available starting materials and desired reaction conditions. Two primary, reliable pathways are prevalent:

-

Route A: Nucleophilic Aromatic Substitution (SNAr): This method is highly effective when using a strongly electron-deficient aryl halide, such as 1-fluoro-4-methyl-2-nitrobenzene. The nitro group in the ortho position strongly activates the aromatic ring towards nucleophilic attack by the pyrrolide anion. This route often proceeds under milder conditions and may not require a metal catalyst.

-

Route B: Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a more versatile method, applicable to less reactive aryl halides like bromides and iodides.[1] It relies on a copper catalyst, often in conjunction with a ligand, to facilitate the cross-coupling between the pyrrole and the aryl halide. This approach is a cornerstone of modern C-N bond formation.[2]

Caption: Primary synthetic routes to 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.

Troubleshooting and FAQs

This section addresses the most common issues encountered during the synthesis. The following decision tree provides a logical workflow for diagnosing problems.

Caption: A decision tree for troubleshooting low-yield N-arylation reactions.

Q1: My reaction yield is consistently low or the reaction stalls. What are the primary factors to investigate?

A: This is the most common issue. Let's break down the potential causes based on the troubleshooting workflow.

-

Cause 1: Ineffective Deprotonation of Pyrrole. The N-H bond of pyrrole (pKa ≈ 17.5 in DMSO) must be deprotonated to form the nucleophilic pyrrolide anion. If your base is too weak or is hydrated, this equilibrium will not favor the anion, stalling the reaction.

-

Expert Insight: While potassium carbonate (K₂CO₃) is common, it can be slow. Cesium carbonate (Cs₂CO₃) is more effective due to its higher solubility and the increased reactivity of the cesium pyrrolide salt. For SNAr routes, a stronger base like sodium hydroxide (NaOH) can be very effective in a polar aprotic solvent like DMSO.[2] Ensure your base is freshly dried, especially if using K₂CO₃.

-

-

Cause 2: Inactive Catalyst (Ullmann Route). Copper-catalyzed reactions are sensitive to air. If you are using a Cu(I) source (like CuI), oxidation to inactive Cu(II) can occur if the reaction is not performed under an inert atmosphere (Nitrogen or Argon).

-

Expert Insight: While some modern protocols have been developed to be air-stable, it is best practice to degas your solvent and run the reaction under an inert atmosphere.[2] Using a ligand, such as 1,2-diaminocyclohexane or N,N'-dimethylethylenediamine, can stabilize the copper catalyst, accelerate the reaction, and often allows for lower reaction temperatures.[3]

-

-

Cause 3: Insufficient Temperature or Time. Both SNAr and Ullmann reactions have significant activation energy barriers.

-

Expert Insight: For SNAr with a fluoro-substituent, reactions can often be run at room temperature to 60 °C.[4] For Ullmann reactions with bromo or iodo-substituents, temperatures of 110-140 °C are typical.[2] Monitor the reaction by TLC or LC-MS every few hours. If you see starting material remaining after 12-24 hours with no further product formation, temperature is likely the limiting factor.

-

-

Cause 4: Poor Reagent Quality. Pyrrole is susceptible to oxidation and polymerization, appearing dark and tarry. The aryl halide must be pure to avoid introducing competing nucleophiles or catalyst poisons.

-

Expert Insight: Always use freshly distilled pyrrole. If it is colored, distill it under reduced pressure before use. Verify the purity of your aryl halide by NMR or GC-MS.

-

Q2: I'm observing significant side products. What are they and how can I prevent them?

A: Side product formation usually points to conditions that are too harsh or an imbalanced catalytic system.

-

Primary Side Product: Homo-coupling of the Aryl Halide. In Ullmann reactions, the aryl halide can couple with itself to form a symmetrical biaryl. This is more common at very high temperatures or with highly active catalyst systems.

-

Prevention: Reduce the reaction temperature. The activation energy for the desired C-N coupling is often lower than for C-C homo-coupling. Adding a suitable ligand can also increase the selectivity for N-arylation.[3]

-

-

Secondary Side Product: C-Arylation or Polysubstitution. While N-arylation is kinetically and thermodynamically favored, arylation at the C2 position of the pyrrole ring is a possibility, especially if the nitrogen is temporarily blocked or if a very reactive catalyst system (like Palladium) is used.

-

Prevention: This is less common in standard Ullmann or SNAr conditions. Stick to copper catalysts for N-selectivity. Ensure a sufficient amount of base is present to keep the pyrrole in its N-anion form.

-

Q3: Which synthetic route (SNAr vs. Ullmann) is better for my synthesis?

A: The "better" route depends on your specific circumstances. Here is a comparative summary:

| Feature | Route A: Nucleophilic Aromatic Substitution (SNAr) | Route B: Copper-Catalyzed Ullmann |

| Aryl Halide | Requires activated halide (e.g., -F , -Cl) | Works best with -I , -Br |

| Starting Material Cost | Fluoroarenes can be more expensive/less available. | Bromo/Iodoarenes are generally readily available. |

| Catalyst | Typically catalyst-free . | Requires Copper (e.g., CuI, CuSO₄, Cu₂O).[5] |

| Reaction Conditions | Milder (Room Temp to ~80 °C).[4] | Harsher (Typically >100 °C).[2] |

| Atmosphere | Generally air-tolerant. | Inert atmosphere (N₂ or Ar) is strongly recommended. |

| Key Advantage | Simple, clean, avoids transition metal contamination. | Broader substrate scope for aryl halides. |

Expert Recommendation: If 1-fluoro-4-methyl-2-nitrobenzene is commercially available and affordable, the SNAr route is the preferred starting point due to its simplicity and milder conditions. If you are starting from the corresponding bromo- or iodo-compound, the Ullmann reaction is the robust and reliable choice.

Optimization Guide: A Deeper Dive into Reaction Parameters

For the more versatile Ullmann condensation, fine-tuning the reaction components is key to maximizing yield.

| Component | Options & Considerations | Causality (The "Why") |

| Copper Source | CuI (Copper(I) Iodide): Most common, often used directly. CuSO₄·5H₂O: Inexpensive Cu(II) source that is reduced in situ or is active as is.[2] Cu₂O, Cu(OAc)₂: Other common precursors. | Cu(I) is the active catalytic species in the accepted Ullmann cycle. Cu(II) sources are often effective and cheaper, but may require slightly different conditions to initiate the cycle. |

| Ligand | None: Possible with highly reactive iodides in DMSO.[2] Diamines: N,N'-dimethylethylenediamine (DMEDA), 1,2-diaminocyclohexane.[3] Amino Acids: L-proline can be effective. | Ligands accelerate the key steps of oxidative addition and reductive elimination in the catalytic cycle. They solubilize the copper species and prevent catalyst aggregation/decomposition, leading to higher turnover and allowing for lower temperatures.[3] |

| Base | K₂CO₃: Common, inexpensive, but requires high temp. Cs₂CO₃: Excellent, higher solubility and reactivity. NaOH/KOH: Strong, effective in polar solvents but can introduce water.[2] K₃PO₄: Another effective option. | The base must be strong enough to deprotonate pyrrole. The cation (K⁺ vs Cs⁺) influences the solubility and nucleophilicity of the resulting pyrrolide salt. Cs⁺ salts are typically more reactive. |

| Solvent | DMSO, DMF: High-boiling, polar aprotic. Excellent for solubilizing salts and promoting both SNAr and Ullmann reactions.[2] Toluene, Xylene, Dioxane: Non-polar options, often used with very strong bases (e.g., NaH) where the pyrrolide salt is pre-formed. | Polar aprotic solvents stabilize the charged intermediates in the reaction pathway and keep the inorganic base and copper catalyst in the reaction phase, increasing reaction rates. |

Detailed Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: SNAr Synthesis (High-Yield, Mild Conditions)

This protocol is adapted from a similar reported synthesis and is the recommended starting point if 1-fluoro-4-methyl-2-nitrobenzene is available.[4]

-

Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrole (1.0 eq.), sodium hydroxide (NaOH, 2.0 eq.), and anhydrous dimethyl sulfoxide (DMSO).

-

Reaction Initiation: Stir the mixture at room temperature for 20 minutes to form the sodium pyrrolide salt.

-

Substrate Addition: Add a solution of 1-fluoro-4-methyl-2-nitrobenzene (1.1 eq.) in a small amount of DMSO dropwise to the stirred mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often exothermic. If needed, heat the mixture to 40-50 °C. Monitor the reaction progress by TLC (e.g., using 10:1 Hexanes:Ethyl Acetate) until the starting aryl fluoride is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Ligand-Free Copper-Catalyzed Ullmann Synthesis

This protocol is a robust, cost-effective method based on the work of Liu et al.[2]

-

Reaction Setup: In an oven-dried Schlenk tube, combine CuSO₄·5H₂O (0.05 eq.), 1-iodo-4-methyl-2-nitrobenzene (1.0 eq.), NaOH (2.0 eq.), and a magnetic stir bar.

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 1H-pyrrole (1.5 eq.) and anhydrous DMSO via syringe.

-

Heating and Monitoring: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Protocol 3: Product Purification and Characterization

-

Column Chromatography: The crude product from either protocol should be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective.

-

Characterization: The product, 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, is a solid with a reported melting point of 55-58 °C.[6] The pure fractions can be combined and the solvent removed under reduced pressure to yield the final product. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- Time.gov. (n.d.). Current time in Denbighshire, GB.

-

Borah, P., et al. (2022). Copper-catalyzed N-arylation of pyrroles: An overview. ResearchGate. Retrieved from [Link]

-

Liu, L., et al. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Journal of Chemical Research, 38(3), 180–182. Retrieved from [Link]

-

Borah, P., et al. (2022). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry. Royal Society of Chemistry. Retrieved from [Link]

-

Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. Retrieved from [Link]

-

Al-Masum, M., & Islam, M. S. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

-

Wang, P-S., et al. (2021). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Li, X., et al. (2019). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole

Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting manual for the synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. As Senior Application Scientists, we move beyond mere procedural lists to explain the underlying chemical principles, helping you not only to solve immediate experimental challenges but also to build a deeper understanding of your reaction system.

This guide is structured to address the most pressing issues encountered during the synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, a key intermediate in various research and development applications. Our approach is rooted in providing not just solutions, but the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common high-level inquiries regarding the synthesis.

Q1: What is the standard and most reliable method for synthesizing 1-(4-methyl-2-nitrophenyl)-1H-pyrrole?

The most prevalent and well-documented method is the Paal-Knorr pyrrole synthesis or its close variant, the Clauson-Kaas synthesis .[1][2][3] This reaction involves the acid-catalyzed condensation of 2-nitro-4-methylaniline with a 1,4-dicarbonyl equivalent, most commonly 2,5-dimethoxytetrahydrofuran (DMTHF).[3][4] The classical approach involves refluxing the reactants in glacial acetic acid, which serves as both the solvent and the acid catalyst.[5]

Q2: My reaction yield is consistently low. What are the most critical parameters I should investigate?

Low yields are a frequent challenge and can typically be traced back to a few critical parameters:

-

Nucleophilicity of the Amine: The starting material, 2-nitro-4-methylaniline, is a weak nucleophile due to the strong electron-withdrawing effect of the ortho-nitro group. This inherently slows the reaction.[6]

-

Reaction Conditions: Traditional Paal-Knorr conditions, such as prolonged heating in strong acid, can lead to the degradation of the starting materials or the desired pyrrole product.[7]

-

Catalyst Choice and Concentration: While an acid catalyst is necessary, its strength and concentration are crucial. Excessively strong acidic conditions can accelerate side reactions.[8]

Q3: I've isolated a major impurity alongside my desired product. What is it likely to be?

The most common byproduct in this synthesis is 1-(4-methyl-2-nitrophenyl)furan . This arises from the acid-catalyzed self-condensation and dehydration of the 1,4-dicarbonyl precursor (formed in situ from DMTHF) before it can react with the less reactive aniline. This side reaction is especially favored under strongly acidic conditions (pH < 3).[8]

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed, problem-oriented approach to resolving specific experimental failures.

Issue 1: Low or No Product Formation

Q: My TLC analysis shows a large amount of unreacted 2-nitro-4-methylaniline even after prolonged reaction time. How can I drive the reaction to completion?

Root Cause Analysis: The low nucleophilicity of the aniline derivative is the primary cause. The lone pair on the nitrogen is delocalized into the nitro-substituted aromatic ring, making it less available to attack the carbonyl carbons of the 1,4-dicarbonyl intermediate.

Solutions:

-

Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. However, this must be balanced against the risk of thermal degradation. Microwave-assisted synthesis is a highly effective alternative, as it can significantly reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation through rapid, uniform heating.[6][9]

-

Optimize the Catalyst System: While acetic acid is standard, for a weakly nucleophilic amine, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as iron(III) chloride (FeCl₃) can be more effective.[10] Lewis acids activate the carbonyl groups, making them more electrophilic and susceptible to attack by the weak nucleophile.

-

Solvent Choice: Using a higher-boiling point, inert solvent like toluene or xylene in conjunction with a catalytic amount of a strong acid can allow for higher reaction temperatures while providing better control than refluxing in a reactive solvent like acetic acid.

Issue 2: Significant Byproduct Formation

Q: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What is happening and how can I prevent it?

Root Cause Analysis: Dark coloration and tar formation are classic indicators of product and/or starting material degradation. Aromatic nitro compounds and pyrroles can be sensitive to harsh acidic conditions and high temperatures over extended periods.[6][7] Polymerization of the pyrrole product or side-reactions involving the nitro group may also contribute.

Solutions:

-

Reduce Reaction Time and Temperature: This is the most critical adjustment. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. As mentioned, microwave heating is an excellent strategy to shorten the exposure to high temperatures.[9]

-

Use a Milder Catalyst: Transitioning from a strong Brønsted acid to a milder one, or using a Lewis acid, can significantly reduce degradation.[6] Catalysts like calcium nitrate (Ca(NO₃)₂) have been reported as mild Lewis acids for Clauson-Kaas reactions.[11]

-

Work Under an Inert Atmosphere: Although not always necessary, running the reaction under nitrogen or argon can prevent oxidative side reactions that may contribute to the formation of colored impurities.

Q: How can I specifically suppress the formation of the furan byproduct?

Root Cause Analysis: Furan formation is a competitive reaction that dominates when the cyclization of the 1,4-dicarbonyl is faster than the addition of the amine. This is promoted by highly acidic conditions.

Solutions:

-

Moderate the Acidity: Avoid using strong mineral acids like H₂SO₄ or HCl. Acetic acid is often sufficient. If a stronger catalyst is needed, use it in strictly catalytic amounts. The goal is to find a pH that promotes the desired condensation without overly favoring the furan cyclization.

-

Change the Order of Addition: In some cases, adding the 1,4-dicarbonyl source (DMTHF) slowly to the heated solution of the amine and acid can maintain a low concentration of the dicarbonyl, favoring its reaction with the amine over self-condensation.

Issue 3: Purification and Isolation Challenges

Q: I'm having difficulty separating my product from the unreacted aniline and other byproducts using column chromatography. What's a good starting point?

Root Cause Analysis: The polarities of the starting aniline, the pyrrole product, and potential byproducts can sometimes be very similar, leading to poor separation.

Solutions:

-

Optimize the Mobile Phase: A standard mobile phase for this type of compound is a mixture of ethyl acetate and hexanes.[12] Start with a low polarity mixture (e.g., 1:9 EtOAc/Hexanes) and gradually increase the polarity. Using a shallow gradient on an automated chromatography system can resolve closely eluting spots.

-

Aqueous Workup: Before chromatography, a thorough aqueous workup is essential. After neutralizing the acidic reaction mixture, wash the organic extract with water and then brine. This helps remove residual acid and highly polar impurities.[8]

-

Recrystallization: If the product is a solid, recrystallization can be a very effective purification method. Common solvents include ethanol, methanol/water mixtures, or ether.[5][8] This is particularly useful for removing trace impurities after an initial chromatographic separation.

Part 3: Protocols & Methodologies

Protocol 1: Standard Clauson-Kaas Synthesis

This protocol is based on classical methods and serves as a baseline for optimization.[3][5]

-

To a solution of 2-nitro-4-methylaniline (1.0 eq) in glacial acetic acid (approx. 0.1 M concentration), add 2,5-dimethoxytetrahydrofuran (1.5 eq).

-

Heat the solution to reflux (approx. 118 °C) for 30-60 minutes.

-

Monitor the reaction progress by TLC (e.g., 20% EtOAc in Hexanes).

-

Upon completion, allow the mixture to cool to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution carefully with a base such as potassium hydroxide or sodium bicarbonate until a precipitate forms.

-

Filter the solid precipitate, wash it with cold water, and dry it under vacuum.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization.

Protocol 2: Optimized Microwave-Assisted Synthesis

This protocol leverages microwave energy to improve yield and reduce side reactions.[9]

-

In a microwave-safe reaction vessel, combine 2-nitro-4-methylaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.2 eq), and glacial acetic acid (sufficient to dissolve reactants).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 10-20 minutes. The initial power will be high to reach the target temperature, then it will modulate to maintain it.

-

Monitor reaction completion by TLC after cooling.

-

Perform the aqueous workup and purification as described in Protocol 1.

| Parameter | Protocol 1: Conventional Heating | Protocol 2: Microwave-Assisted | Rationale for Optimization |

| Reaction Time | 30-60 minutes | 10-20 minutes | Reduces thermal degradation and byproduct formation.[9] |

| Temperature | ~118 °C (Reflux) | 120-140 °C (Controlled) | Allows for higher temperatures for short durations, accelerating the reaction. |

| Typical Yields | Moderate | Good to Excellent | Improved efficiency and reduced side reactions lead to higher yields. |

| Side Products | Higher potential for degradation | Lower potential for degradation | Shorter exposure to harsh conditions minimizes unwanted reactions.[6][7] |

Part 4: Analytical Characterization

Q: How can I confidently identify my product and key impurities?

A multi-technique approach is recommended for unambiguous characterization.[13][14]

-

Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress and assessing crude purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The pyrrole protons will have characteristic shifts and coupling patterns. The presence of signals from the 4-methyl and the aromatic ring of the nitrophenyl group should also be confirmed.

-

Mass Spectrometry (MS): Provides the molecular weight of the product and impurities, which is crucial for identification. Techniques like LC-MS are invaluable for analyzing the composition of the reaction mixture.[13]

-

High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the final product. A well-developed HPLC method can quantify the main product and any impurities present at levels above 0.1%.[14]

Part 5: Visualized Workflows and Mechanisms

Reaction Mechanism and Side Reaction

The following diagram illustrates the desired Paal-Knorr reaction pathway alongside the competing furan formation side reaction.

Caption: Paal-Knorr synthesis of the target pyrrole and the competing furan formation.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues.

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 4. Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Pyrrole synthesis [organic-chemistry.org]

- 11. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. biotech-spain.com [biotech-spain.com]

- 14. rroij.com [rroij.com]

Technical Support Center: Enhancing the Stability of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole

Welcome to the dedicated technical support center for 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and may encounter stability challenges. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues and ensure the integrity of your experiments. Our approach is rooted in explaining the "why" behind the "how," providing you with the scientific rationale to make informed decisions.

Introduction to the Stability Profile of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole

1-(4-methyl-2-nitrophenyl)-1H-pyrrole is a molecule of interest in various research and development endeavors. However, its chemical structure, which combines a pyrrole ring and a nitroaromatic group, presents a unique set of stability considerations. The electron-rich pyrrole ring is susceptible to oxidation, while the nitro group on the phenyl ring is prone to reduction. Understanding these inherent properties is the first step toward mitigating degradation and ensuring the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My sample of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole is showing a color change over time, from a pale yellow to a darker shade. What could be the cause?

A1: A color change is a common indicator of degradation. This is likely due to the oxidation of the pyrrole ring, which can lead to the formation of colored polymeric species. This process can be accelerated by exposure to light, air (oxygen), and acidic conditions. The nitro group itself can also contribute to color upon degradation. To minimize this, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

Q2: I am observing a loss of purity in my sample when analyzed by HPLC, with the appearance of new peaks. What are the likely degradation pathways?

A2: The appearance of new peaks on an HPLC chromatogram suggests the formation of degradation products. For 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, two primary degradation pathways should be considered:

-

Oxidation of the Pyrrole Ring: The pyrrole moiety is susceptible to oxidation, which can lead to ring-opening or polymerization. This is often catalyzed by light (photodegradation) and the presence of oxygen.

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions. Each of these new compounds will present as a distinct peak in your HPLC analysis.

Q3: Can the pH of my formulation or solvent system affect the stability of this compound?

A3: Absolutely. The stability of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole is pH-dependent.

-

Acidic Conditions: The pyrrole ring is known to be unstable in acidic environments, which can catalyze polymerization and degradation.

-

Basic Conditions: While the pyrrole ring is generally more stable in basic conditions, strong bases may promote other reactions or degradation pathways. It is advisable to maintain the pH of your solutions in the neutral range (pH 6-8) for optimal stability, unless your experimental protocol requires otherwise.

Troubleshooting Guide: Common Stability Issues and Solutions

This guide provides a structured approach to identifying and resolving common stability problems encountered during the handling and experimentation of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.

Issue 1: Rapid Degradation Upon Dissolution in Organic Solvents

-

Symptoms: A freshly prepared solution of the compound shows significant degradation within a short period when analyzed by HPLC or other analytical techniques.

-

Potential Causes:

-

Solvent Purity: The presence of peroxide impurities in solvents like THF, diethyl ether, or dioxane can initiate oxidative degradation.

-

Dissolved Oxygen: Oxygen dissolved in the solvent can contribute to oxidation.

-

Acidic Impurities: Trace acidic impurities in the solvent can catalyze the degradation of the pyrrole ring.

-

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid degradation in solution.

Issue 2: Photodegradation During Experiments

-

Symptoms: Samples exposed to ambient or UV light show a greater degree of degradation compared to samples kept in the dark.

-

Potential Causes: The pyrrole and nitroaromatic moieties can absorb UV-Vis light, leading to photochemical reactions and degradation.

-

Preventative Measures:

-

Use Amber Glassware: Always handle and store solutions of the compound in amber-colored vials or flasks to block UV light.

-

Work in a Darkened Environment: When possible, perform experimental manipulations in a fume hood with the sash down and the lights dimmed, or wrap experimental setups in aluminum foil.

-

Incorporate a UV Absorber: For formulations where it is permissible, the addition of a UV absorber can help protect the compound from photodegradation. Common classes of UV absorbers include benzophenones and benzotriazoles.[1]

-

Consider a Light Stabilizer: Hindered Amine Light Stabilizers (HALS) can also be effective in mitigating photodegradation.[1]

-

Issue 3: Thermal Instability at Elevated Temperatures

-

Symptoms: Degradation is observed when the compound is heated as a solid or in solution.

-

Potential Causes: The molecule may have a low thermal decomposition temperature. The presence of the ortho nitro group relative to the point of attachment to the pyrrole may create steric strain that is relieved upon heating, potentially leading to specific degradation pathways.

-

Recommendations:

-

Determine the Decomposition Temperature: If not already known, perform a thermogravimetric analysis (TGA) to determine the onset of thermal decomposition.

-

Avoid High Temperatures: Whenever possible, conduct reactions and purifications at or below room temperature.

-

Use a Lower Boiling Point Solvent: For reactions requiring heat, choose a solvent with a lower boiling point to minimize the thermal stress on the compound.

-

Protocols for Stability Enhancement and Assessment

Protocol 1: Use of Antioxidants to Mitigate Oxidative Degradation

Antioxidants function by scavenging free radicals or inhibiting oxidation processes.[2] For 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, the addition of a suitable antioxidant to solutions can significantly improve stability.

Recommended Antioxidants:

| Antioxidant Class | Examples | Rationale |

| Phenolic Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | Excellent radical scavengers. |

| Thioethers | Dilauryl thiodipropionate (DLTDP) | Decompose hydroperoxides into non-radical products. |

| Vitamin-based | Ascorbic acid (Vitamin C), α-Tocopherol (Vitamin E) | Natural and effective radical scavengers. |

Step-by-Step Protocol for Antioxidant Addition:

-

Select an appropriate antioxidant: Choose an antioxidant that is soluble in your solvent system and compatible with your downstream applications.

-

Determine the optimal concentration: Start with a low concentration (e.g., 0.01-0.1% w/v) and perform a small-scale stability study to determine the most effective concentration.

-

Prepare the stock solution: Dissolve the chosen antioxidant in the solvent you will use for your experiment.

-

Prepare the final solution: Dissolve 1-(4-methyl-2-nitrophenyl)-1H-pyrrole in the antioxidant-containing solvent.

-

Monitor stability: Analyze the solution at regular intervals using a stability-indicating HPLC method to assess the effectiveness of the antioxidant.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[2]

Experimental Workflow for Forced Degradation:

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol:

-

Prepare stock solutions: Prepare a stock solution of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole in a suitable solvent (e.g., acetonitrile or methanol).

-

Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for a defined period (e.g., 24 hours).

-

Basic Degradation: To another aliquot, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for the same period.

-

Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to 80°C in an oven.

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a suitable stability-indicating HPLC-UV method. LC-MS can be used to identify the degradation products.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

A robust analytical method is crucial for accurately assessing the stability of your compound.

Recommended HPLC Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation of aromatic compounds. |

| Mobile Phase | Acetonitrile and water or a suitable buffer (e.g., phosphate buffer, pH 6.8) | Provides good peak shape and resolution. |

| Elution | Gradient | To ensure separation of the parent compound from potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for good separation efficiency. |

| Detection | UV at a suitable wavelength (e.g., the λmax of the compound) | Provides good sensitivity for the parent compound and its chromophoric degradation products. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Method Validation:

The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.

Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole

For researchers who need to synthesize this compound, two common methods are the Paal-Knorr synthesis and the Ullmann condensation.

Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3]

Reaction Scheme:

1,4-Diketone + 4-methyl-2-nitroaniline → 1-(4-methyl-2-nitrophenyl)-1H-pyrrole

General Procedure:

-

Dissolve the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) in a suitable solvent such as acetic acid or ethanol.

-

Add an equimolar amount of 4-methyl-2-nitroaniline.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and isolate the product by extraction and purification (e.g., column chromatography).

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine.[4]

Reaction Scheme:

Pyrrole + 1-halo-4-methyl-2-nitrobenzene → 1-(4-methyl-2-nitrophenyl)-1H-pyrrole

General Procedure:

-

Combine pyrrole, 1-halo-4-methyl-2-nitrobenzene (e.g., 1-iodo-4-methyl-2-nitrobenzene), a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K2CO3) in a high-boiling polar solvent (e.g., DMF or NMP).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

By understanding the inherent stability characteristics of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental outcomes.

References

- Jia, X., et al. (2007). The three main chemical classes of organic absorbers are derivatives of benzophenone, benzotriazole, and triazine.

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. [Link]

- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.

- Ullmann, F., & Bielecki, J. (2003). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 56-66.

- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

Sources

Validation & Comparative

A Comparative Guide to 1-(4-methyl-2-nitrophenyl)-1H-pyrrole and Isomeric Nitrophenyl Pyrroles

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The introduction of a nitrophenyl substituent onto the pyrrole nitrogen dramatically influences the molecule's electronic properties, planarity, and potential for biological interactions. This modification can enhance potency, modulate selectivity, or introduce entirely new mechanisms of action.

This guide provides an in-depth comparison of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole with other key nitrophenyl pyrrole analogues. We will dissect how subtle changes in substituent placement—specifically the position of the nitro group and the presence of a methyl group—impact the molecule's physicochemical properties, synthesis, spectral characteristics, and biological potential. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this important class of compounds.

Physicochemical Properties: A Comparative Analysis

The substitution pattern on the N-phenyl ring directly impacts key physicochemical parameters such as molecular weight, melting point, and lipophilicity (logP). These properties are critical as they govern a compound's solubility, membrane permeability, and metabolic stability.

The target compound, 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, possesses an ortho-nitro group, which introduces significant steric hindrance. This forces a non-planar conformation between the pyrrole and phenyl rings. In contrast, isomers with meta- or para-nitro groups experience less steric clash, allowing for greater co-planarity.

| Compound | Structure | CAS Number | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole |  | 59194-20-6 | C₁₁H₁₀N₂O₂ | 202.21 | 55-58 | 344.2 |

| 1-(2-Nitrophenyl)-1H-pyrrole |  | 33265-60-0 | C₁₀H₈N₂O₂ | 188.18 | Not Available | Not Available |

| 1-(3-Nitrophenyl)-1H-pyrrole |  | 2899-35-6 | C₁₀H₈N₂O₂ | 188.18 | Not Available | Not Available |

| 1-(4-Nitrophenyl)-1H-pyrrole |  | 5145-68-6 | C₁₀H₈N₂O₂ | 188.18 | Not Available | Not Available |

Synthesis Strategies for N-Aryl Pyrroles

The most common and versatile method for synthesizing N-substituted pyrroles is the Clauson-Kaas reaction .[5] This acid-catalyzed reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran. The choice of catalyst and reaction conditions (conventional heating vs. microwave irradiation) can be optimized to improve yields and reduce reaction times.[6][7]

Experimental Protocol: Clauson-Kaas Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole

This protocol is a representative procedure adapted from established methodologies for N-aryl pyrrole synthesis.[5] The causality behind using glacial acetic acid is that it serves as both the solvent and the acid catalyst, simplifying the reaction setup while effectively promoting the necessary hydrolysis and condensation steps.

Materials:

-

4-Methyl-2-nitroaniline (1.0 mmol, 152.15 mg)

-

2,5-Dimethoxytetrahydrofuran (1.1 mmol, 145.3 mg, 148 µL)

-

Glacial Acetic Acid (5 mL)

-

Round-bottom flask (25 mL) with reflux condenser

-

Stir plate and magnetic stir bar

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a 25 mL round-bottom flask, add 4-methyl-2-nitroaniline (1.0 mmol).

-

Add glacial acetic acid (5 mL) and a magnetic stir bar. Stir the mixture until the amine is fully dissolved.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 mmol) to the solution dropwise.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by a wash with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.

Synthesis Workflow Diagram

Caption: Clauson-Kaas synthesis workflow for N-aryl pyrroles.

Spectroscopic Analysis: Predicted Characteristics

¹H NMR Spectroscopy

-

Pyrrole Protons: In unsubstituted 1-phenylpyrrole, the α-protons (H2, H5) and β-protons (H3, H4) of the pyrrole ring appear as distinct triplets.[8] For 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, the ortho-nitro group causes a significant downfield shift for the adjacent phenyl protons. The steric clash between the ortho-nitro group and the pyrrole ring will likely result in a twisted conformation, reducing the anisotropic shielding/deshielding effects of the phenyl ring on the pyrrole protons compared to a more planar para-nitro isomer.

-

Phenyl Protons: The protons on the nitrophenyl ring will exhibit shifts characteristic of their substitution pattern. The strong electron-withdrawing nitro group will deshield ortho and para protons, shifting them downfield.[9] The methyl group is weakly electron-donating, causing a slight upfield shift for its adjacent protons.

-

Methyl Protons: A singlet corresponding to the three methyl protons would be expected around 2.4-2.5 ppm.

¹³C NMR Spectroscopy

-